molecular formula C27H40O17 B606755 (3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid CAS No. 256459-39-9

(3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid

Cat. No.: B606755
CAS No.: 256459-39-9
M. Wt: 636.6 g/mol
InChI Key: WBSSVHBTDKPYQF-KRABCRPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-Glucopyranoside, 4-((((2R)-2-((S)-carboxyhydroxymethyl)-2-(beta-D-glucopyranosyloxy)-4-methyl-1-oxopentyl)oxy)methyl)phenyl is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a beta-D-glucopyranoside moiety, which is a glucose molecule in its beta-D-pyranose form, linked to a phenyl group through a series of ester and ether linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid typically involves multiple steps:

    Formation of the beta-D-glucopyranoside moiety: This can be achieved through the glycosylation of glucose with an appropriate alcohol under acidic conditions.

    Esterification and etherification: The intermediate glucopyranoside is then subjected to esterification and etherification reactions to introduce the carboxyhydroxymethyl and phenyl groups. These reactions often require catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of enzymes to catalyze the glycosylation reactions, which can offer higher specificity and milder reaction conditions compared to traditional chemical synthesis. Additionally, large-scale production would require optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its glycosidic linkage makes it a valuable intermediate in the study of carbohydrate chemistry and glycosylation reactions.

Biology

In biological research, beta-D-Glucopyranoside derivatives are often studied for their role in cellular processes, including signal transduction and metabolism. They can serve as probes to investigate enzyme activities and glycosylation pathways.

Medicine

Medically, glycosides are known for their therapeutic properties. This compound could be explored for its potential in drug development, particularly in designing molecules that target specific enzymes or receptors.

Industry

Industrially, glycosides are used in the production of natural sweeteners, detergents, and other consumer products

Mechanism of Action

The mechanism of action of (3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The glycosidic bond can be hydrolyzed by glycosidases, releasing the active aglycone moiety, which can then exert its biological effects. The compound may also modulate signaling pathways by binding to carbohydrate-recognizing proteins, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Oleanolic acid beta-D-glucopyranosyl ester: Another glycoside with a similar beta-D-glucopyranoside moiety.

    Benzyl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside: A compound with two glucose units linked to a benzyl group.

Uniqueness

Beta-D-Glucopyranoside, 4-((((2R)-2-((S)-carboxyhydroxymethyl)-2-(beta-D-glucopyranosyloxy)-4-methyl-1-oxopentyl)oxy)methyl)phenyl is unique due to its specific ester and ether linkages, which confer distinct chemical properties and biological activities

Properties

CAS No.

256459-39-9

Molecular Formula

C27H40O17

Molecular Weight

636.6 g/mol

IUPAC Name

(2S,3R)-2-hydroxy-5-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid

InChI

InChI=1S/C27H40O17/c1-11(2)7-27(22(36)23(37)38,44-25-21(35)19(33)17(31)15(9-29)43-25)26(39)40-10-12-3-5-13(6-4-12)41-24-20(34)18(32)16(30)14(8-28)42-24/h3-6,11,14-22,24-25,28-36H,7-10H2,1-2H3,(H,37,38)/t14-,15-,16-,17-,18+,19+,20-,21-,22-,24-,25+,27-/m1/s1

InChI Key

WBSSVHBTDKPYQF-KRABCRPJSA-N

SMILES

O[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)[C@@H]1OC2=CC=C(COC([C@](O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)([C@@H](C(O)=O)O)CC(C)C)=O)C=C2

Isomeric SMILES

CC(C)C[C@@]([C@@H](C(=O)O)O)(C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(C)CC(C(C(=O)O)O)(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Coelovirin C;  Dactylorhin D; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.